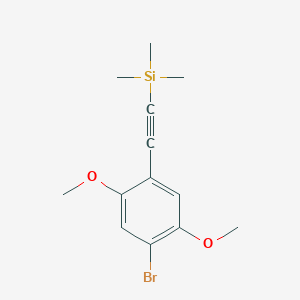
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and an ethynyl group bonded to a trimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetylene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethoxyphenylacetylene.
Ethynylation: The brominated product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and copper co-catalysts in inert atmospheres.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of extended conjugated systems.
科学的研究の応用
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.
作用機序
The mechanism of action of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and ethynyl group facilitate substitution and coupling reactions, while the methoxy groups can undergo oxidation. These reactions enable the compound to interact with molecular targets and pathways in biological systems, making it useful in medicinal chemistry and biological studies.
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the ethynyl and trimethylsilane groups.
2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with different functional groups.
4-Bromo-2,5-dimethoxyphenylacetylene: Lacks the trimethylsilane group but shares the ethynyl and brominated aromatic ring.
Uniqueness
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C13H17BrO2Si |
|---|---|
分子量 |
313.26 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |
InChIキー |
PNSVQUDJFXLFCN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


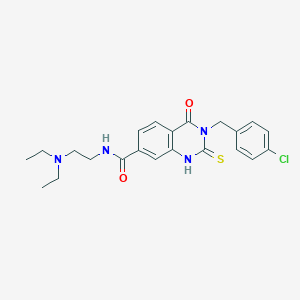
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
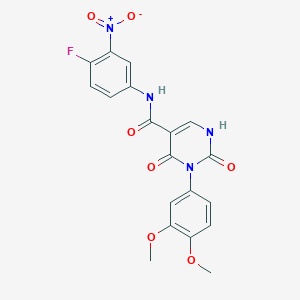

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
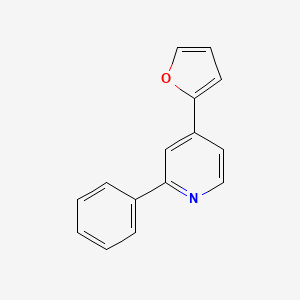
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)
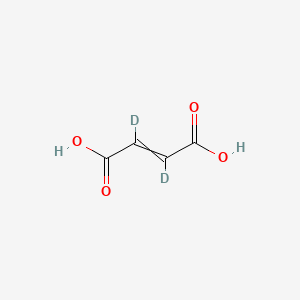

![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)

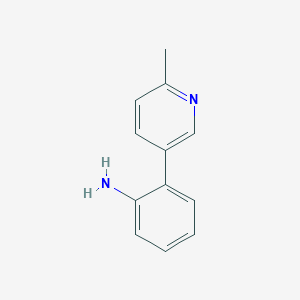
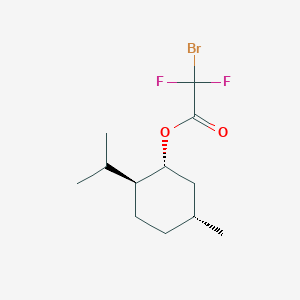
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
